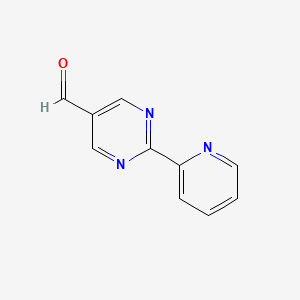

2-Pyridin-2-ylpyrimidine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

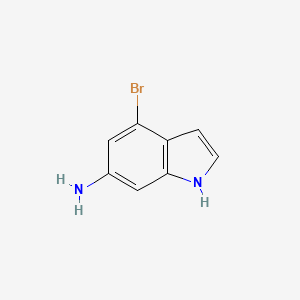

2-Pyridin-2-ylpyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of both pyridine and pyrimidine rings, which are important structural motifs in medicinal chemistry due to their presence in numerous biologically active molecules.

Synthesis Analysis

The synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, which are closely related to this compound, has been achieved through a regioselective S(N)Ar reaction. This involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with various nucleophiles, such as aniline and methylamine, under phase-transfer catalysis and traditional S(N)Ar conditions . These intermediates can be further transformed into fused-bicyclic pyrimidine substrates and subsequently derivatized to create unique GlambdaC base precursors .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied using X-ray diffraction techniques. For instance, the structure of dimethylindium-pyridine-2-carbaldehyde oximate, which contains the pyridine-2-carbaldehyde moiety, reveals a dimeric arrangement with a central 6-membered InONInON ring flanked by two 5-membered InNCCN rings . This provides insight into the coordination chemistry and potential reactivity of the pyridine-2-carbaldehyde functional group.

Chemical Reactions Analysis

The pyridine-2-carbaldehyde moiety can participate in various chemical reactions. For example, it can react with Fe_2(CO)_9 and Ru_3(CO)_12 to form complexes with iron and ruthenium, respectively . These reactions highlight the ability of the aldehyde group to act as a ligand, coordinating to metals and forming complexes with potential catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from related compounds. For instance, the crystal structure of a cadmium(II) complex derived from the condensation of 2-pyridinecarbaldehyde shows a distorted octahedral geometry around the metal center, with several hydrogen bonds stabilizing the crystal structure . This suggests that derivatives of this compound may also form stable complexes with various metals, which could be useful in materials science and catalysis.

科学的研究の応用

Unnatural DNA Base and Structural Stability

2-Pyridin-2-ylpyrimidine-5-carbaldehyde derivatives, such as Pyrrole-2-carbaldehyde, form part of unnatural nucleic acid bases, contributing to DNA stability. These bases are stabilized through van der Waals' interaction and shape fitting, emphasizing their role in maintaining structural integrity in DNA. Notably, the stability of these bases extends beyond the ground state, being resistant to photodegradation under UV-visible light, which is crucial for maintaining the genetic code's integrity in various environmental conditions (Ghosh et al., 2021).

Synthesis and Antimicrobial Activity

The synthesis of novel pyrimidine derivatives, including this compound, showcases its versatility in medicinal chemistry. These derivatives have been synthesized through one-pot synthesis methods and demonstrated antimicrobial properties, marking their potential in developing new therapeutic agents (Rathod & Solanki, 2018).

Ligand Formation and Metal Complexes

The compound plays a pivotal role in forming Schiff-base ligands, leading to the creation of various metal complexes. These complexes have unique properties, such as distinct equilibrium shifts depending on halide ions, showcasing the compound's role in forming structurally diverse and functionally significant complexes (Purkait et al., 2016).

Hydrophobic Base Pairing in DNA Duplexes

This compound derivatives like pyrrole-2-carbaldehyde exhibit hydrophobic characteristics and form specific base pairing in DNA duplexes. This specificity in base pairing is crucial for the structural and functional diversity of DNA, providing insights into the expansion of the genetic alphabet (Mitsui et al., 2003).

Role in Crystallographic Studies

The compound's derivatives have been significant in crystallographic studies, revealing insights into molecular structures and interactions. These studies highlight the compound's role in understanding molecular geometry and hydrogen bonding, which are fundamental in various chemical and biological processes (Low et al., 2007).

作用機序

While the specific mechanism of action for “2-Pyridin-2-ylpyrimidine-5-carbaldehyde” is not available, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

将来の方向性

While specific future directions for “2-Pyridin-2-ylpyrimidine-5-carbaldehyde” are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

2-pyridin-2-ylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-7-8-5-12-10(13-6-8)9-3-1-2-4-11-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKGUSHYAFNZLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647957 |

Source

|

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954226-94-9 |

Source

|

| Record name | 2-(2-Pyridinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954226-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)